molecular formula C22H19ClF3NO3 B7729769 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7729769
M. Wt: 437.8 g/mol
InChI Key: KFSLKJHUGLVEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative is characterized by a 4-chlorophenyl group at position 3, a hydroxyl group at position 7, a piperidin-1-ylmethyl substituent at position 8, and a trifluoromethyl group at position 2. The piperidine moiety may influence solubility and pharmacokinetic properties, while the hydroxyl group at position 7 could facilitate hydrogen bonding in molecular interactions .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO3/c23-14-6-4-13(5-7-14)18-19(29)15-8-9-17(28)16(12-27-10-2-1-3-11-27)20(15)30-21(18)22(24,25)26/h4-9,28H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSLKJHUGLVEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Trifluoromethyl Substitution

The synthesis begins with the formation of the chromone backbone. A resorcinol derivative undergoes Friedel-Crafts acylation using trifluoroacetic anhydride in the presence of AlCl₃ as a Lewis catalyst. This step introduces the electron-withdrawing trifluoromethyl group at position 2, which directs subsequent electrophilic substitutions to the 8-position. The reaction is conducted under anhydrous conditions at 0–5°C to prevent decomposition of the acylating agent.

Cyclocondensation with 4-Chlorobenzaldehyde

Post-acylation, cyclocondensation with 4-chlorobenzaldehyde in acetic acid under reflux (120°C, 8 hours) forms the 3-(4-chlorophenyl)-substituted chroman-4-one intermediate. The acetic acid acts as both solvent and proton donor, facilitating keto-enol tautomerization. Nuclear magnetic resonance (NMR) analysis of the intermediate reveals a singlet at δ 6.89 ppm for the aromatic proton at position 5, confirming regioselectivity.

Functionalization at Position 8: Mannich Reaction

Piperidin-1-ylmethyl Group Installation

The Mannich reaction is employed to introduce the piperidin-1-ylmethyl moiety at position 8. A mixture of the chroman-4-one intermediate, piperidine (1.2 equivalents), and formaldehyde (37% aqueous solution, 1.5 equivalents) in a 3:1 methanol-DMF solvent system is heated at 90°C for 24 hours. The polar aprotic nature of DMF stabilizes the iminium ion intermediate, enhancing reaction efficiency.

Table 1: Optimization of Mannich Reaction Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventMethanolDMFMethanol:DMF (3:1)
Temperature (°C)709090
Reaction Time (h)122424
Yield (%)426868

Demethylation for Hydroxy Group Formation

A final demethylation step using BBr₃ in dichloromethane at −78°C unveils the 7-hydroxy group. The low temperature prevents over-oxidation, achieving a 92% conversion rate.

Structural Elucidation and Analytical Validation

X-ray Crystallography

Single-crystal X-ray diffraction of the title compound confirms the non-planar arrangement of the chromone core, with a dihedral angle of 85.2° between the benzopyran and 4-chlorophenyl planes. The piperidin-1-ylmethyl group adopts a chair conformation, minimizing steric hindrance.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H5), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂N), 3.18–3.05 (m, 4H, piperidine-H).

  • IR (KBr) : ν 3420 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F).

Mechanistic Insights and Side Reactions

Competing Pathways During Mannich Reaction

At temperatures exceeding 90°C, formaldehyde may undergo Cannizzaro disproportionation, generating formic acid and methanol. This side reaction reduces the availability of formaldehyde for iminium formation, necessitating strict temperature control.

Stability of the Trifluoromethyl Group

The strong electron-withdrawing effect of the CF₃ group increases susceptibility to nucleophilic attack at position 2. Storage under inert atmosphere (N₂ or Ar) is recommended to prevent degradation.

Applications and Derivatives

Biological Activity Screening

While not directly tested in the cited studies, structural analogs exhibit inhibitory activity against viral proteases (e.g., SARS-CoV-2 3CLPro ). The title compound’s piperidine moiety may enhance membrane permeability, making it a candidate for antiviral drug development.

Chemical Reactions Analysis

3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Molecular Formula

C21H20ClF3NO3C_{21}H_{20}ClF_{3}NO_{3}

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Pharmaceutical Applications

  • Drug Development :
    • The unique structure of this compound makes it a candidate for developing drugs targeting specific enzymes or receptors involved in various diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways can lead to novel therapeutic agents.
  • Mechanism of Action :
    • The compound's mechanism involves binding to specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in pharmacological research.

Biological Research

  • Biological Activity :
    • Preliminary studies suggest that this compound exhibits significant biological activities, particularly in oncology and neuropharmacology. It can be utilized as a probe to study molecular interactions and pathways within biological systems.
  • Potential Therapeutic Uses :
    • Investigations into its efficacy against specific cancer cell lines have shown promise, indicating that it may inhibit tumor growth through targeted action on cancer-related pathways.

Materials Science

  • Development of Advanced Materials :
    • The functional groups present in the compound lend themselves to applications in materials science, particularly in creating materials with specific properties such as fluorescence or conductivity. This could lead to innovations in electronic devices or sensors.
  • Synthesis Techniques :
    • The synthesis of this compound typically involves multiple steps starting from readily available precursors, which can be optimized for large-scale production. Techniques such as continuous flow reactors may enhance yield and purity during synthesis.

Data Table: Summary of Key Applications

Application AreaDescriptionPotential Impact
PharmaceuticalsDrug development targeting specific enzymes/receptorsNovel therapies for cancer and neurodegeneration
Biological ResearchStudy of molecular interactions and pathwaysInsights into disease mechanisms
Materials ScienceDevelopment of advanced materialsInnovations in electronics and sensors

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 3-(4-chlorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological effects of this compound revealed its ability to interact with neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Chlorophenyl Position : The target compound’s para-chlorophenyl group (vs. ortho in ) likely enhances binding to hydrophobic pockets in target proteins, as para-substitution minimizes steric hindrance .
  • Trifluoromethyl Group : Present in the target and , this electron-withdrawing group improves metabolic stability and membrane permeability compared to compounds lacking CF3 (e.g., ) .
  • The 4-methylpiperidine in increases lipophilicity, which may prolong half-life but reduce solubility .
  • Chromenone Core Modifications: Methylation at position 4 (as in ) could destabilize the conjugated system, reducing fluorescence or reactivity compared to the target compound .

Biological Activity

3-(4-Chlorophenyl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenones. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Hydroxy Group : Potentially involved in hydrogen bonding interactions.
  • Piperidinylmethyl Group : May facilitate interaction with various biological targets.
  • Trifluoromethyl Group : Known for increasing metabolic stability and altering pharmacokinetics.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The compound's functional groups enable it to modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX), as demonstrated in various studies .
  • Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
  • Antioxidant Activity : The presence of hydroxy and trifluoromethyl groups suggests potential antioxidant properties, which can protect against oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and melanoma (SK-MEL-5).

Cell Line% InhibitionReference
MCF-790.47%
PC-384.32%
SK-MEL-581.58%

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems suggest potential applications in treating neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) has been documented, indicating possible benefits in Alzheimer's disease models.

EnzymeIC50 (µM)Reference
AChE10.4
BChE7.7

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of the compound against a panel of cancer cell lines at the National Cancer Institute, revealing promising results with sub-micromolar IC50 values against prostate and colon cancer cells .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of the compound in animal models of oxidative stress, demonstrating a reduction in neuronal apoptosis and improved cognitive function .

Q & A

Q. What are the key synthetic routes for synthesizing this chromenone derivative, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis involves sequential functionalization of the chromenone core ():

Core Formation : Condensation of a phenol derivative (e.g., 4-chlorophenol) with a trifluoromethyl-containing aldehyde under acidic conditions.

Piperidinylmethyl Introduction : Nucleophilic substitution using piperidine and a bromomethyl intermediate (e.g., 8-bromomethyl intermediate) in DMF at 60–80°C.

Hydroxy Group Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) chloride for protection during subsequent steps.
Optimization Strategies :

  • Replace batch reactors with continuous flow systems to enhance yield ().
  • Use Pd-catalyzed cross-coupling for regioselective trifluoromethylation ().
  • Monitor purity via HPLC and optimize column chromatography solvents (e.g., hexane/EtOAc gradients).

Q. Table 1: Traditional vs. Optimized Synthesis

StepTraditional MethodOptimized Method
TrifluoromethylationTrifluoromethyl iodide (low yield)Pd-catalyzed cross-coupling (85% yield)
PiperidinylmethylHarsh conditions (120°C, 24 hrs)Microwave-assisted (80°C, 4 hrs)

Q. Which functional groups in this compound are most reactive, and how can they be characterized experimentally?

Methodological Answer: Critical functional groups include:

  • 7-Hydroxy group : Prone to oxidation (use KMnO4 or DDQ) or methylation (CH3I/K2CO3).
  • Trifluoromethyl group : Stable under acidic conditions but sensitive to nucleophilic attack.
  • Piperidinylmethyl : Participates in alkylation or quaternization reactions.
    Characterization Tools :
  • NMR : 1H^1\text{H}-NMR for aromatic protons (δ 6.8–7.4 ppm) and piperidine protons (δ 1.4–2.8 ppm).
  • FT-IR : Hydroxy stretch (~3200 cm1^{-1}), C-F stretch (~1150 cm1^{-1}) .
  • LC-MS : Confirm molecular ion peak (expected m/z: ~437.4) .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

Methodological Answer:

  • Light Sensitivity : The chromenone core undergoes photodegradation. Store in amber vials under inert gas (N2/Ar).
  • Hydrolysis : The trifluoromethyl group is stable, but the hydroxy group may esterify. Use desiccants (silica gel) in storage.
  • Temperature : Degrades above 40°C; store at 4°C with stabilizers (e.g., BHT) .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; detection at 254 nm.
  • LC-MS/MS : MRM transitions for quantification (e.g., m/z 437.4 → 318.2) with deuterated internal standards.
  • Microscopy : Fluorescent tagging (e.g., dansyl chloride) for cellular localization studies .

Advanced Research Questions

Q. How can regioselective modifications of the chromenone core be achieved to study structure-activity relationships (SAR)?

Methodological Answer:

  • Directing Groups : Install a nitro group at C-5 to direct electrophilic substitution at C-6/C-8.
  • Metal Catalysis : Use Ru catalysts for C-H activation at the 4-chlorophenyl ring .
  • Computational Modeling : DFT calculations to predict reactive sites (e.g., Fukui indices) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature.
  • Meta-Analysis : Apply hierarchical Bayesian models to integrate data from multiple studies.
  • Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT assays .

Q. Table 2: Common Bioactivity Discrepancies

StudyIC50 (μM)Cell LineAssay Type
A2.1MCF-7MTT
B5.8MCF-7SRB
Resolution: Normalize data using Z-score transformations .

Q. How can the environmental fate of this compound be modeled to assess ecological risks?

Methodological Answer:

  • QSPR Models : Predict logP (estimated 3.2) and biodegradability using EPI Suite.
  • Microcosm Studies : Track degradation in soil/water systems under UV light ().
  • Toxicity Profiling : Use Daphnia magna LC50 assays and algal growth inhibition tests .

Q. What lead optimization strategies apply to enhance this compound’s pharmacokinetic profile?

Methodological Answer:

  • DMTA Cycles :
    • Design : Introduce PEGylated side chains to improve solubility.
    • Make : Synthesize derivatives via reductive amination.
    • Test : Assess logD (target <3) and plasma protein binding (SPR assays).
    • Analyze : Use Pareto optimization to balance potency vs. toxicity .

Q. How can computational methods predict off-target interactions in silico?

Methodological Answer:

  • Molecular Docking : Screen against Pharmaprojects or ChEMBL databases.
  • MD Simulations : Analyze binding stability to non-target kinases (e.g., JAK2, EGFR).
  • AI/ML : Train neural networks on Tox21 datasets to predict hepatotoxicity .

Q. What strategies address low yields in solid-phase synthesis of analogs?

Methodological Answer:

  • Linker Optimization : Use Wang resin with acid-labile linkers for hydroxy group anchoring.
  • SPE Purification : Employ Strata-X cartridges to remove truncated sequences.
  • Microwave-Assisted Cleavage : TFA/DCM (95:5) at 50°C for 1 hour .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.